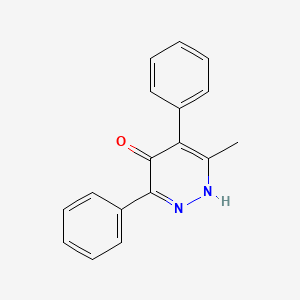
6-Methyl-3,5-diphenylpyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3,5-diphenylpyridazin-4(1H)-one is a heterocyclic compound belonging to the pyridazinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,5-diphenylpyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3,5-diphenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridazinone ring to form dihydropyridazines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridazines.
Aplicaciones Científicas De Investigación
6-Methyl-3,5-diphenylpyridazin-4(1H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3,5-diphenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diphenylpyridazin-4(1H)-one: Lacks the methyl group at the 6-position.
6-Methyl-3-phenylpyridazin-4(1H)-one: Has only one phenyl group.
3,5-Dimethylpyridazin-4(1H)-one: Contains methyl groups instead of phenyl groups.
Uniqueness
6-Methyl-3,5-diphenylpyridazin-4(1H)-one is unique due to the presence of both methyl and phenyl groups, which may confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
Número CAS |
60326-04-7 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
6-methyl-3,5-diphenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-12-15(13-8-4-2-5-9-13)17(20)16(19-18-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,20) |
Clave InChI |
UYMVARIKPSCIBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=NN1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




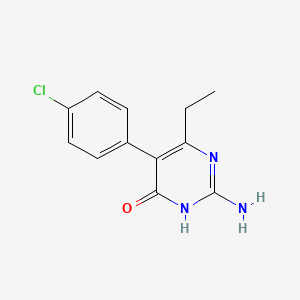
![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
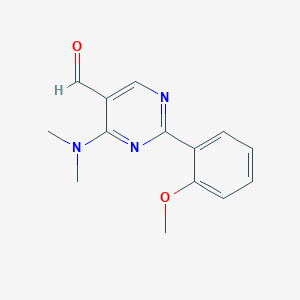
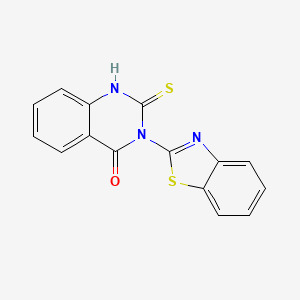
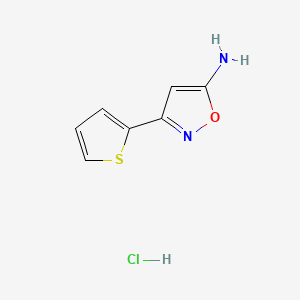
![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)

